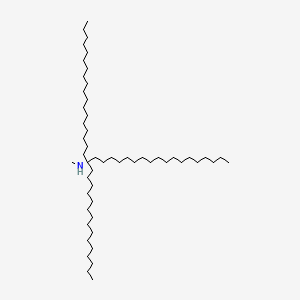
N-methyl-19-pentadecylheptatriacontan-19-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-19-pentadecylheptatriacontan-19-amine is a complex organic compound characterized by its long carbon chain and the presence of an amine group. This compound is part of the broader class of N-methylated amines, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-19-pentadecylheptatriacontan-19-amine typically involves the N-methylation of a precursor amine. One common method is the reductive amination of the corresponding aldehyde or ketone using N-methyl formamide as a solvent . This process can be catalyzed by various agents, including aluminum oxide, to achieve high yields.
Industrial Production Methods
Industrial production of N-methylated amines often employs large-scale reductive amination processes. These methods are designed to be efficient and cost-effective, utilizing readily available raw materials and catalysts to produce the desired compounds in significant quantities .
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-19-pentadecylheptatriacontan-19-amine can undergo several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amine into corresponding oxides or other derivatives.
Reduction: Reduction reactions can be used to modify the compound further, often employing reducing agents like hydrogen or hydrides.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen, hydrides, and various oxidizing agents. The reaction conditions can vary, but they often involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce simpler amines or other derivatives .
Wissenschaftliche Forschungsanwendungen
N-methyl-19-pentadecylheptatriacontan-19-amine has several scientific research applications:
Wirkmechanismus
The mechanism by which N-methyl-19-pentadecylheptatriacontan-19-amine exerts its effects involves its interaction with molecular targets and pathways. The compound’s amine group can form hydrogen bonds and other interactions with biological molecules, influencing their structure and function . These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-methyl-19-pentadecylheptatriacontan-19-amine include:
N,N-Diethylmethylamine: A tertiary amine with similar structural features but different functional properties.
N-methylated derivatives of α-tocopheramine: These compounds share the N-methylation characteristic but differ in their specific applications and effects.
Uniqueness
This compound is unique due to its long carbon chain and specific amine group placement, which confer distinct chemical and physical properties. These features make it particularly useful in specialized applications where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C53H109N |
|---|---|
Molekulargewicht |
760.4 g/mol |
IUPAC-Name |
N-methyl-19-pentadecylheptatriacontan-19-amine |
InChI |
InChI=1S/C53H109N/c1-5-8-11-14-17-20-23-26-28-30-33-36-39-42-45-48-51-53(54-4,50-47-44-41-38-35-32-25-22-19-16-13-10-7-3)52-49-46-43-40-37-34-31-29-27-24-21-18-15-12-9-6-2/h54H,5-52H2,1-4H3 |
InChI-Schlüssel |
WKYSPBBMVVQHLP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCC)(CCCCCCCCCCCCCCCCCC)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



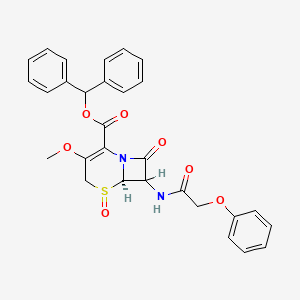




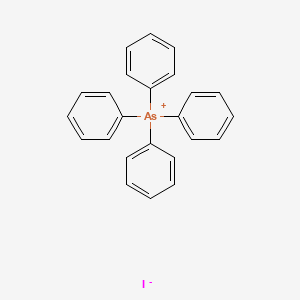
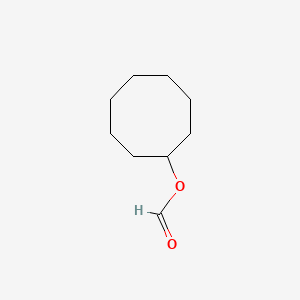
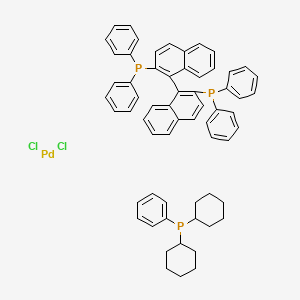
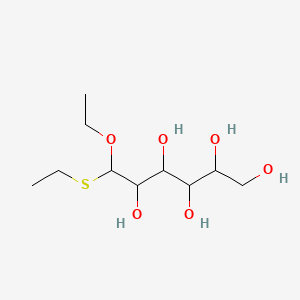
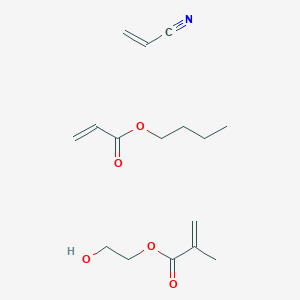
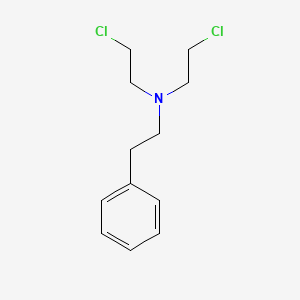
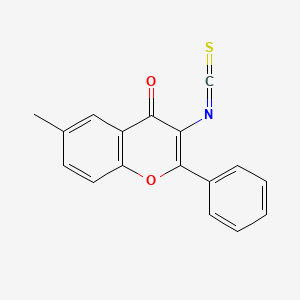
![1,1'-{[3-(Triethoxysilyl)propyl]imino}bis(3-chloropropan-2-ol)](/img/structure/B13756949.png)
